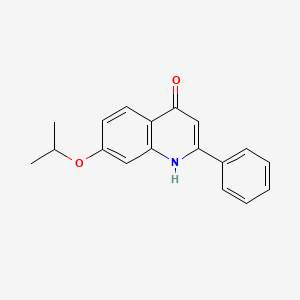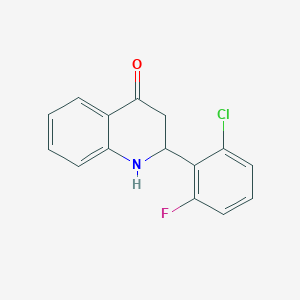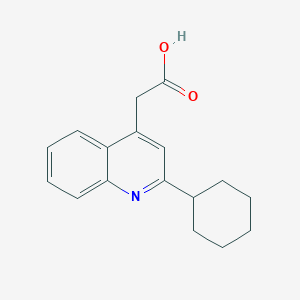
2-(2-Cyclohexylquinolin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-cyclohexylquinoléin-4-yl)acétique est un composé organique complexe qui appartient à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. Ce composé, caractérisé par la présence d'un groupe cyclohexyle lié au cycle quinoléine, présente des propriétés chimiques uniques qui en font un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2-(2-cyclohexylquinoléin-4-yl)acétique implique généralement la cyclisation de dérivés de l'aniline avec des réactifs appropriés. Une méthode courante est la synthèse de Friedländer, qui implique la réaction de la 2-aminobenzophénone avec la cyclohexanone en milieu acide pour former le cycle quinoléine. Le produit résultant est ensuite soumis à d'autres réactions pour introduire le groupe acide acétique.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Les catalyseurs et les solvants sont soigneusement choisis pour faciliter la réaction et minimiser les sous-produits. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-(2-cyclohexylquinoléin-4-yl)acétique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium peuvent convertir le cycle quinoléine en dérivés de la tétrahydroquinoléine.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Agents halogénants, agents alkylants et nucléophiles comme les amines et les thiols.
Principaux produits :
- N-oxydes de quinoléine issus de l'oxydation.
- Dérivés de la tétrahydroquinoléine issus de la réduction.
- Dérivés de la quinoléine substitués issus de réactions de substitution.
4. Applications de la recherche scientifique
L'acide 2-(2-cyclohexylquinoléin-4-yl)acétique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies, notamment les infections et le cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-cyclohexylquinoléin-4-yl)acétique implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(2-Cyclohexylquinolin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclohexylquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
L'acide 2-(2-cyclohexylquinoléin-4-yl)acétique peut être comparé à d'autres dérivés de la quinoléine, tels que :
Quinoléine : Le composé parent avec une structure plus simple.
Chloroquine : Un médicament antipaludéen bien connu avec un noyau quinoléine.
N-oxydes de quinoléine : Dérivés oxydés avec des propriétés chimiques différentes.
Unicité : La présence du groupe cyclohexyle dans l'acide 2-(2-cyclohexylquinoléin-4-yl)acétique confère des effets stériques et électroniques uniques, influençant sa réactivité et son activité biologique. Cela le distingue des autres dérivés de la quinoléine et met en évidence son potentiel pour des applications spécialisées.
Propriétés
Numéro CAS |
824935-04-8 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-(2-cyclohexylquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C17H19NO2/c19-17(20)11-13-10-16(12-6-2-1-3-7-12)18-15-9-5-4-8-14(13)15/h4-5,8-10,12H,1-3,6-7,11H2,(H,19,20) |
Clé InChI |
QBSJUDRNKGDSOB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC3=CC=CC=C3C(=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


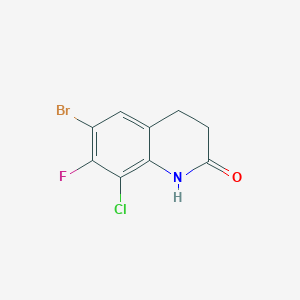
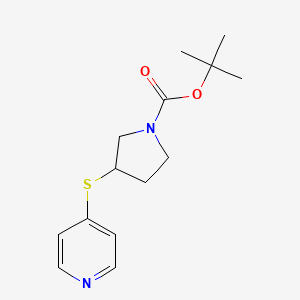
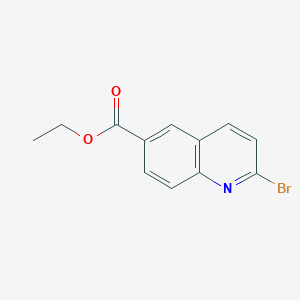
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
